molecular formula C11H13NO2 B1298139 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid CAS No. 131172-72-0

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Cat. No.: B1298139
CAS No.: 131172-72-0
M. Wt: 191.23 g/mol
InChI Key: IWDLLWMCEOXYHA-UHFFFAOYSA-N
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Description

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (VTHICA) is a naturally occurring organic compound that is a derivative of indole and is found in many plants and animals. It has been studied extensively for its potential medicinal properties and applications in scientific research.

Scientific Research Applications

Chemical Synthesis and Functionalization

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid and its derivatives have been utilized significantly in chemical synthesis. One key application is in the regioselective C-H functionalization directed by a removable carboxyl group. This process involves palladium-catalyzed vinylation of indole-3-carboxylic acids with alkenes, proceeding via directed C-H functionalization and decarboxylation to produce 2-vinylated indoles. This method has also been extended to other heteroaromatic rings such as pyrrole, furan, and thiophene, showcasing the versatility of the approach in synthesizing diverse vinylated heteroaromatic compounds (Maehara et al., 2008). Similarly, Rh(I)-catalyzed and Ruthenium-catalyzed processes have been developed for the decarbonylative direct C2-olefination of indoles with vinyl carboxylic acids, demonstrating excellent functional group tolerance, regioselectivity, and stereoselectivity (Zhang et al., 2014), (Ueyama et al., 2011).

Optical Imaging and Cancer Detection

The compound has found applications in the field of medical imaging, particularly in optical imaging for cancer detection. A water-soluble near-infrared dye synthesized from this compound showed promising potential in developing molecular-based beacons for cancer detection, providing a 2-fold increase in quantum yield and allowing selectivity for bioconjugation due to its chemical structure (Pham et al., 2005).

Material Science and Electronic Applications

In material science, compounds derived from this compound have been used in the construction of Schottky diodes. Polymers such as polyindole and polycarbazole synthesized from these derivatives have been employed in the construction of Schottky barriers with various metals, showing rectification behavior and providing insights into junction parameters (Abthagir & Saraswathi, 2004).

Catalysis and Chemical Reactions

The compound and its derivatives have been employed in catalysis, for instance, in the synthesis of tetrahydro-beta-carbolines and tetrahydro-pyrano[3,4-b]indoles via an intramolecular Michael addition, showcasing excellent yields and versatility in the reactions (Agnusdei et al., 2003). Furthermore, a porous metal–organic cage constructed from dirhodium paddle-wheels utilizing a derivative of this compound showed effectiveness in the intramolecular C–H amination of vinyl, dienyl, and biaryl azides, leading to the formation of indoles, pyrroles, and carbazoles (Chen et al., 2015).

Biochemical Analysis

Biochemical Properties

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes, which can lead to various therapeutic effects . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the biochemical pathways they regulate.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways involved in inflammation and cancer . By influencing these pathways, this compound can alter the expression of specific genes and impact cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . These binding interactions can result in changes in gene expression and alterations in biochemical pathways. For instance, the inhibition of certain enzymes by this compound can lead to a decrease in the production of inflammatory mediators, thereby exerting anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular function, depending on the stability and degradation of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity may occur .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . For example, the compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it may affect the metabolism of other biomolecules, leading to changes in cellular function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can influence its therapeutic effects and toxicity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

1-ethenyl-4,5,6,7-tetrahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-12-9-6-4-3-5-8(9)7-10(12)11(13)14/h2,7H,1,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDLLWMCEOXYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C2=C(CCCC2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354449
Record name 1-ethenyl-4,5,6,7-tetrahydroindole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131172-72-0
Record name 1-ethenyl-4,5,6,7-tetrahydroindole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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